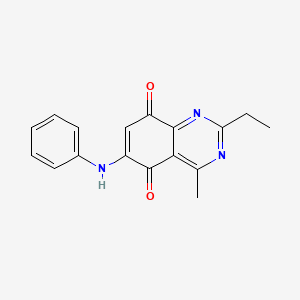

5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-

Description

5,8-Quinolinedione, 6-(phenylamino)- (CAS 91300-60-6), commonly referred to as LY83583, is a heterocyclic compound with the molecular formula C₁₅H₁₀N₂O₂ and a molecular weight of 250.25 g/mol . Structurally, it features a quinoline backbone substituted with two ketone groups at positions 5 and 8 and a phenylamino group at position 6 (Figure 1). This compound is a well-characterized soluble guanylate cyclase (sGC) inhibitor with an IC₅₀ of 2 µM, making it a tool compound for studying nitric oxide signaling pathways .

Properties

CAS No. |

61416-90-8 |

|---|---|

Molecular Formula |

C17H15N3O2 |

Molecular Weight |

293.32 g/mol |

IUPAC Name |

6-anilino-2-ethyl-4-methylquinazoline-5,8-dione |

InChI |

InChI=1S/C17H15N3O2/c1-3-14-18-10(2)15-16(20-14)13(21)9-12(17(15)22)19-11-7-5-4-6-8-11/h4-9,19H,3H2,1-2H3 |

InChI Key |

IKBFGGXOXPAQPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C2C(=N1)C(=O)C=C(C2=O)NC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate amines under specific reaction conditions . The reaction typically requires a catalyst and may involve heating or refluxing to facilitate the formation of the quinazoline ring. Industrial production methods often employ microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency .

Chemical Reactions Analysis

2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline-5,8-dione derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: The compound can undergo substitution reactions where functional groups on the quinazoline ring are replaced with other groups.

Scientific Research Applications

2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential therapeutic applications.

Biology: The compound is studied for its biological activities, including its role as an enzyme inhibitor and its potential to modulate biological pathways.

Medicine: Due to its pharmacological properties, it is investigated for its potential use in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interfere with these pathways makes it a promising candidate for drug development.

Comparison with Similar Compounds

Key Physicochemical Properties:

- Melting Point : 184–185°C

- Boiling Point : 446.9°C

- logP : 2.52 (indicative of moderate lipophilicity)

- Solubility: Limited aqueous solubility, soluble in organic solvents like DMSO .

LY83583 is commercially available through suppliers such as Sigma-Aldrich and Zylexa Pharma . Its synthesis typically involves functionalization of the quinoline core via nucleophilic aromatic substitution or condensation reactions .

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with LY83583 and are analyzed for comparative insights:

Trans-6-(2-Hydroxyethyl)-1,6,7,8,9,9a-Hexahydro-4-Quinolizinone (Compound 18)

Comparison :

- The saturated hexahydro ring system in Compound 18 reduces aromaticity, likely decreasing π-π stacking interactions critical for LY83583’s sGC binding.

2-Methyl-6-Propyl-1,2,3,6,7,8,9,9a-Octahydro-4-Quinolizinone (Compound 19)

Comparison :

4,9-Etheno-8a,4a-(Iminomethano)-1H-Benz[f]isoindole-1,3(2H)-Dione (CAS 31283-66-6)

- Molecular Formula : C₁₅H₁₀N₂O₂

- Molecular Weight : 250.25 g/mol

- Key Features: A fused bicyclic structure with etheno and iminomethano bridges.

Comparison :

- Despite sharing the same molecular formula as LY83583, the distinct fused-ring system alters steric and electronic profiles, likely rendering it inactive against sGC.

- No biological activity data are reported for this isomer .

3-Phenyl-Quinoxaline-5-Carboxylic Acid (CAS 162135-93-5)

- Molecular Formula : C₁₅H₁₀N₂O₂

- Molecular Weight : 250.25 g/mol

- Key Features: A quinoxaline core with a phenyl group and carboxylic acid substituent.

Comparison :

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | logP | Key Functional Groups |

|---|---|---|---|---|---|

| LY83583 | C₁₅H₁₀N₂O₂ | 250.25 | 184–185 | 2.52 | Quinoline dione, phenylamino |

| Compound 18 | C₁₁H₁₉NO₂ | 197.24 | Not reported | – | Hydroxyethyl, quinolizinone |

| Compound 19 | C₁₃H₂₂N₂O | 222.33 | Not reported | – | Methyl, propyl |

| CAS 31283-66-6 | C₁₅H₁₀N₂O₂ | 250.25 | Not reported | – | Fused benzisoindole |

| CAS 162135-93-5 | C₁₅H₁₀N₂O₂ | 250.25 | Not reported | – | Quinoxaline, carboxylic acid |

Research Findings and Implications

- LY83583 remains unique among analogs due to its aromatic quinoline dione core and phenylamino group, which are critical for sGC inhibition. Modifications to saturation (e.g., Compounds 18 and 19) or core structure (e.g., quinoxaline derivatives) abolish this activity .

- Physicochemical Properties : Lipophilicity (logP ~2.5) and planar structure enable LY83583 to penetrate cell membranes, while analogs with polar groups (e.g., hydroxyethyl or carboxylic acid) may exhibit altered pharmacokinetics .

- Structural Isomerism : Compounds with identical molecular formulas but distinct scaffolds (e.g., CAS 31283-66-6) highlight the importance of topology in biological targeting .

Biological Activity

5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)- is a compound belonging to the quinazoline family, characterized by its complex structure and diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of 5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)- is , with a molecular weight of approximately 293.32 g/mol. The compound features a quinazoline core structure, which includes:

- Ethyl group at the 2-position

- Methyl group at the 4-position

- Phenylamino substituent at the 6-position

These substitutions enhance the compound's solubility and biological activity, making it a subject of interest in medicinal chemistry .

Biological Activities

5,8-Quinazolinedione derivatives have been studied for their broad spectrum of pharmacological effects. Key activities include:

- Anticancer Properties : Quinazoline derivatives are known for their ability to inhibit various cancer cell lines. For instance, studies have demonstrated that related compounds exhibit significant inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in many cancers .

- Antimicrobial Effects : Some derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents .

- Anti-inflammatory Activity : Research indicates that certain quinazoline derivatives possess anti-inflammatory properties, contributing to their therapeutic potential .

The biological activity of 5,8-Quinazolinedione is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Kinases : The compound acts as an inhibitor of various protein kinases involved in cellular signaling pathways. For example, it has been shown to inhibit EGFR and other receptor tyrosine kinases effectively .

- Binding Affinity Studies : Interaction studies reveal that the compound binds to critical enzymes and receptors, modulating their activity. This mechanism is essential for understanding its pharmacodynamics and potential therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activities of quinazoline derivatives similar to 5,8-Quinazolinedione:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,8-Quinazolinedione derivatives, and how can reaction conditions be systematically optimized?

- Methodological Answer : Utilize factorial experimental design (e.g., full or fractional factorial designs) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 2^k design can identify critical factors affecting yield while minimizing experiments . Pre-screening via quantum chemical calculations (e.g., transition state modeling) can narrow down viable reaction pathways before lab validation . Post-synthesis, characterize intermediates using HPLC-MS to confirm structural integrity .

Q. How can researchers validate the structural and purity characteristics of 5,8-Quinazolinedione derivatives?

- Methodological Answer : Combine spectroscopic techniques such as ¹H/¹³C NMR for functional group analysis and HRMS for molecular weight confirmation. For ambiguous peaks (e.g., overlapping signals), employ 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities . Cross-validate purity via differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What statistical frameworks are recommended for optimizing reaction parameters in quinazoline synthesis?

- Methodological Answer : Apply response surface methodology (RSM) to model non-linear relationships between variables (e.g., reaction time vs. yield). Central composite designs (CCD) are particularly effective for identifying optimal conditions while accounting for interaction effects . Pair this with ANOVA to assess the significance of each variable .

Advanced Research Questions

Q. How can contradictions in spectroscopic or reactivity data for 5,8-Quinazolinedione derivatives be resolved?

- Methodological Answer : Implement a triangulation approach:

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts .

- Isotopic Labeling : Use deuterated analogs to confirm reaction mechanisms (e.g., tracking proton transfer in cyclization steps) .

- Meta-Analysis : Aggregate data from analogous quinazoline derivatives to identify outliers or systematic errors .

Q. What computational strategies are effective in predicting the reactivity of 2-ethyl-4-methyl-6-(phenylamino) substituents in quinazolinedione systems?

- Methodological Answer : Employ ab initio molecular dynamics (AIMD) to simulate reaction pathways under varying conditions. Pair this with machine learning (ML) models trained on existing quinazoline reaction datasets to predict regioselectivity or byproduct formation . Tools like COMSOL Multiphysics can integrate kinetic parameters for multi-scale simulations .

Q. How can QSAR models be developed to correlate structural features of 5,8-Quinazolinedione derivatives with biological activity?

- Methodological Answer :

- Descriptor Selection : Extract molecular descriptors (e.g., logP, polar surface area, H-bond donor/acceptor counts) using software like PaDEL-Descriptor .

- Model Training : Apply partial least squares (PLS) regression or support vector machines (SVM) to correlate descriptors with activity data (e.g., IC50 values). Validate models via leave-one-out cross-validation (LOOCV) .

- Interpretability : Use SHAP (SHapley Additive exPlanations) values to highlight critical substituents (e.g., phenylamino groups) influencing activity .

Q. What advanced methodologies enable real-time monitoring of quinazolinedione synthesis?

- Methodological Answer : Implement in-situ FTIR or Raman spectroscopy to track reaction progress dynamically. Couple this with adaptive process control algorithms to adjust parameters (e.g., reagent flow rates) autonomously . For heterogeneous systems, use synchrotron X-ray diffraction to resolve crystallographic changes during synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental outcomes in quinazoline reactivity studies?

- Methodological Answer :

- Error Source Identification : Compare computational assumptions (e.g., solvent effects omitted in DFT) with experimental conditions. Re-run calculations incorporating implicit solvation models (e.g., SMD) .

- Sensitivity Analysis : Vary input parameters (e.g., dielectric constant) in simulations to assess their impact on predictions .

- Experimental Replication : Conduct controlled replicates under identical conditions to rule out stochastic errors .

Integration of Emerging Technologies

Q. How can AI-driven "smart laboratories" enhance the discovery of novel 5,8-Quinazolinedione analogs?

- Methodological Answer : Deploy robotic platforms for high-throughput screening (HTS) coupled with ML algorithms (e.g., Bayesian optimization) to iteratively refine synthetic protocols. For example, AI can prioritize reaction conditions based on real-time yield data and historical datasets, enabling closed-loop optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.